N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes an azepane ring, a pyridazine ring, and a sulfonamide group
Preparation Methods
The synthesis of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the azepane and pyridazine intermediatesThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxy group allows for oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like halogens or nitrating agents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.
Scientific Research Applications
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in the development of new materials, such as organic semiconductors.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds, which can inhibit enzyme activity. The azepane and pyridazine rings may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar compounds include those with azepane or pyridazine rings, such as:
N-{3-[6-(1-Azepanyl)-3-pyridazinyl]phenyl}-3-fluoro-4-methoxybenzenesulfonamide: This compound shares structural similarities but differs in the substitution pattern on the phenyl ring.
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-chlorothiophene-2-sulfonamide: This compound has a thiophene ring instead of a benzene ring, which may alter its chemical properties and applications.
Properties
Molecular Formula |
C24H28N4O3S |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-methoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H28N4O3S/c1-18-10-12-22(31-2)23(16-18)32(29,30)27-20-9-7-8-19(17-20)21-11-13-24(26-25-21)28-14-5-3-4-6-15-28/h7-13,16-17,27H,3-6,14-15H2,1-2H3 |
InChI Key |
MVJDCERCEUYUJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4 |
Origin of Product |
United States |
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